



Isotopic purity of L-Threonine-13C4,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-Threonine-13C4,15N,d5

Cat. No.: B12057463

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An In-depth Technical Guide to the Isotopic Purity of L-Threonine-13C4,15N,d5

Introduction

Isotopically labeled compounds are crucial tools in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of molecules in complex biological systems. [1][2][3] L-Threonine- 13 C₄, 15 N,d₅ is a stable isotope-labeled amino acid where four carbon atoms are replaced with Carbon-13, the nitrogen atom is replaced with Nitrogen-15, and five hydrogen atoms are replaced with deuterium. This extensive labeling creates a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification. This guide provides a comprehensive overview of the isotopic purity of L-Threonine- 13 C₄, 15 N,d₅, including quantitative specifications and the experimental protocols used for its determination.

Data Presentation: Isotopic and Chemical Purity Specifications

The isotopic purity of L-Threonine-¹³C₄,¹⁵N,d₅ is a critical parameter that defines its suitability for various research applications. The following table summarizes the typical specifications for this compound as provided by various suppliers.



Specification	Value	Reference
Isotopic Purity		
¹³ C Atom %	99%	
¹⁵ N Atom %	98%	[1][4]
Deuterium (D) Atom %	98%	
Chemical Purity		
Purity (CP)	≥95%	
Physical Properties		
Form	Solid	
Molecular Weight	129.11 g/mol	[5]
Melting Point	256 °C (decomposes)	

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment in amino acids like L-Threonine-¹³C₄,¹⁵N,d₅ requires sophisticated analytical techniques. The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of amino acid isotopic enrichment due to its high sensitivity and resolution.[6][8]

Methodology:

Derivatization: Amino acids are non-volatile and require chemical derivatization to increase
their volatility for GC analysis.[6][7] Common derivatizing agents include N-acetyl-n-propyl
(NAP) esters or tert-butyldimethylsilyl (tBDMS) derivatives.[6][9] This step is critical as it can
introduce isotopic fractionation if not performed carefully.[8]



- Gas Chromatography (GC) Separation: The derivatized amino acids are injected into a gas chromatograph. A capillary column, often with a bonded phase of 5% phenyl, 95% methyl silicone, is typically used to separate the different amino acids based on their boiling points and interactions with the stationary phase.[6]
- Mass Spectrometry (MS) Analysis: As the separated amino acids elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) or Chemical Ionization (CI) can be used.[6][9] The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between the isotopically labeled L-Threonine and its unlabeled counterpart. The isotopic enrichment is calculated from the relative abundances of the ion peaks.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers an alternative to GC-MS, with the primary advantage of not requiring derivatization for many amino acids.[7][10]

Methodology:

- Liquid Chromatography (LC) Separation: The amino acid sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system.
 Separation is typically achieved using a reverse-phase column.
- Mass Spectrometry (MS) Analysis: The eluent from the LC column is introduced into the
 mass spectrometer, often using an electrospray ionization (ESI) source. The mass analyzer
 then separates the ions based on their m/z ratio to determine the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the specific sites and extent of isotopic labeling within a molecule.[1] For L-Threonine-¹³C₄,¹⁵N,d₅, ¹³C and ¹⁵N NMR would be particularly informative.

Methodology:

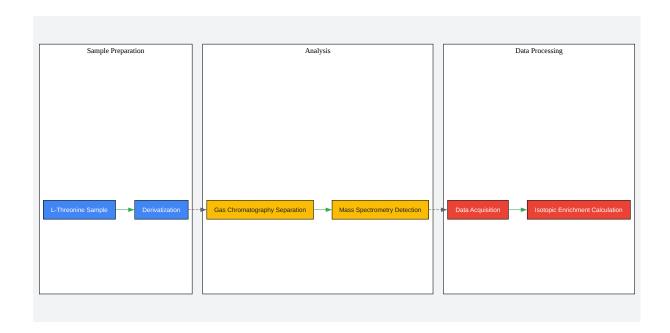
 Sample Preparation: A high-purity sample of the isotopically labeled L-Threonine is dissolved in a suitable deuterated solvent.



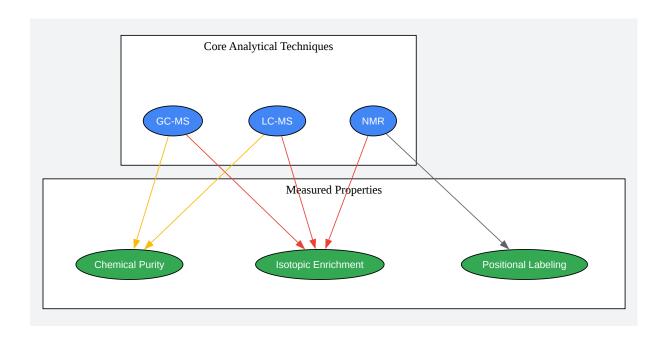
- NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹³C and ¹⁵N analysis, specific pulse sequences are used to acquire the respective spectra.
- Spectral Analysis: The resulting NMR spectrum will show signals corresponding to the ¹³C and ¹⁵N nuclei. The chemical shifts and coupling constants can confirm the positions of the isotopic labels. The integral of the signals can be used to quantify the level of enrichment at each labeled position. This technique is particularly suitable for biomolecular NMR studies.
 [11]

Visualizations Experimental Workflow for Isotopic Purity Determination by GC-MS









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- To cite this document: BenchChem. [Isotopic purity of L-Threonine-13C4,15N,d5].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057463#isotopic-purity-of-l-threonine-13c4-15n-d5]

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